molecular formula C23H26O8 B14436753 Diasesartemin-(+) CAS No. 77449-33-3

Diasesartemin-(+)

Cat. No.: B14436753
CAS No.: 77449-33-3
M. Wt: 430.4 g/mol
InChI Key: DHWUVPPRBIJJKS-PBFVBANWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diasesartemin-(+) involves several steps, including the extraction of the oleogum resin from Commiphora wightii, followed by purification processes such as chromatography. The specific synthetic routes and reaction conditions for Diasesartemin-(+) are not extensively documented in the literature, but it typically involves organic solvent extraction and subsequent purification techniques .

Industrial Production Methods

Industrial production of Diasesartemin-(+) would likely involve large-scale extraction from the oleogum resin of Commiphora wightii, followed by advanced purification methods to isolate the compound in sufficient quantities. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) could be employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Diasesartemin-(+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Diasesartemin-(+) .

Scientific Research Applications

Diasesartemin-(+) has a wide range of scientific research applications:

Mechanism of Action

Diasesartemin-(+) exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, Diasesartemin-(+) reduces the rate of glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. The molecular targets include the active site of α-glucosidase, where Diasesartemin-(+) binds and prevents substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Epi-mukulin
  • (Z)-Guggulsterone
  • (E)-Guggulsterone
  • (+)-Epi-magnolin
  • (+)-Diayangambin

Uniqueness

Diasesartemin-(+) stands out due to its higher potency as an α-glucosidase inhibitor compared to similar compounds. For instance, its inhibitory concentration (IC50) is significantly lower than that of acarbose, a known α-glucosidase inhibitor, making it a more effective option for managing postprandial hyperglycemia .

Properties

CAS No.

77449-33-3

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

6-[(3R,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20-,21-/m0/s1

InChI Key

DHWUVPPRBIJJKS-PBFVBANWSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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